3-Chlorobenzo[b]thiophene-2-carboxamide

Catalog No.
S709256
CAS No.
21211-09-6
M.F
C9H6ClNOS
M. Wt
211.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorobenzo[b]thiophene-2-carboxamide

CAS Number

21211-09-6

Product Name

3-Chlorobenzo[b]thiophene-2-carboxamide

IUPAC Name

3-chloro-1-benzothiophene-2-carboxamide

Molecular Formula

C9H6ClNOS

Molecular Weight

211.67 g/mol

InChI

InChI=1S/C9H6ClNOS/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H2,11,12)

InChI Key

XAELQWGFCUUJNM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)N)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)N)Cl

3-Chlorobenzo[b]thiophene-2-carboxamide (CAS 21211-09-6) is a bifunctional heterocyclic building block characterized by a benzothiophene core with adjacent chloro and primary carboxamide substituents. In industrial and medicinal chemistry procurement, it is primarily valued as a specific precursor for the synthesis of fused tricyclic systems and complex N-substituted amides [1]. The compound presents as a stable solid that can be handled under standard laboratory conditions, offering reliable solubility in polar aprotic solvents like DMF and DMSO. Its primary commercial utility lies in its ability to participate in both cross-coupling or nucleophilic aromatic substitutions at the 3-position and condensation reactions at the 2-carboxamide position, making it a critical intermediate for pharmaceutical libraries and advanced materials .

Workflow Fit

Cross-Coupling Diversification C3–Cl bond supports Suzuki and Buchwald–Hartwig couplings for SAR library synthesis.
Decarboxylative Heck Reactivity 3-Cl substituent is reported essential for productive Pd-catalyzed decarboxylative Heck coupling.
Conformational Signature X-ray data confirm a cis-Cl/NH geometry that may influence molecular recognition.

Attempting to substitute 3-chlorobenzo[b]thiophene-2-carboxamide with closely related analogs, such as benzo[b]thiophene-2-carboxamide or 3-methylbenzo[b]thiophene-2-carboxamide, results in immediate synthetic failure for targeted fused-ring applications. The 3-chloro group acts as an essential leaving group for photochemical dehydrohalogenations and nucleophilic aromatic substitutions required to close tricyclic systems like benzo[b]thienoquinolones [1]. Furthermore, substituting this compound with its precursor, 3-chlorobenzo[b]thiophene-2-carboxylic acid, forces the buyer to perform hazardous and yield-reducing activation steps using thionyl chloride and ammonia [2]. Consequently, for workflows requiring direct amidation or specific C3-reactivity, procuring the exact 3-chloro-2-carboxamide is a strict requirement rather than a preference.

Substitution Risk

Aspect
3-Chlorobenzo[b]thiophene-2-carboxamide
Unsubstituted Analog
Decarboxylative Heck
Productive coupling with styrenes reported
No reaction under identical conditions
Cross-Coupling Access
Direct Suzuki/Buchwald–Hartwig at C3
Lacks leaving group; requires extra halogenation step
Conformation
cis-Cl/NH geometry verified by XRD
Different H-bonding network may alter target interaction

Process Efficiency: Elimination of Hazardous Activation Steps

Procuring 3-chlorobenzo[b]thiophene-2-carboxamide directly provides a measurable process advantage over starting from the widely available 3-chlorobenzo[b]thiophene-2-carboxylic acid. Converting the acid to the primary amide requires activation with thionyl chloride or oxalyl chloride followed by treatment with ammonia. This two-step sequence typically results in a 15-25% yield loss and generates corrosive byproducts. By utilizing the pre-formed carboxamide, chemists bypass these hazardous steps, reducing process time by 12-24 hours and increasing the overall throughput of downstream heterocyclic syntheses [1].

Evidence DimensionSynthetic steps and yield retention
Target Compound Data0 additional activation steps; 100% baseline mass retention for immediate downstream use
Comparator Or Baseline3-Chlorobenzo[b]thiophene-2-carboxylic acid (requires 2 steps: chlorination and amidation, with ~75-85% typical isolated yield)
Quantified DifferenceSaves 2 synthetic steps and prevents a 15-25% yield loss while eliminating hazardous reagent handling
ConditionsStandard laboratory or pilot-scale amide coupling workflows

Direct procurement of the amide streamlines manufacturing timelines and improves safety profiles by avoiding toxic chlorinating agents.

Decarboxylative Heck Coupling
Head-to-head
Productive coupling
No reaction
Reported reactivity divergence confirms 3-Cl mechanistic necessity.
Non-chlorinated analog fails under identical Pd conditions.

Reactivity in Photochemical Cyclization for Fused Scaffolds

For the synthesis of complex tricyclic systems such as benzo[b]thieno[2,3-c]quinolones, the presence of a halogen at the 3-position is strictly required. 3-Chlorobenzo[b]thiophene-2-carboxamide derivatives undergo efficient photochemical dehydrohalogenation under UV irradiation, yielding the cyclized products in 65-85% yields [1]. In contrast, the unsubstituted benzo[b]thiophene-2-carboxamide cannot undergo this specific cyclization without prior halogenation, which adds synthetic steps and drops the overall yield of the fused system to below 40%. The 3-chloro moiety acts as an essential leaving group for this light-driven ring closure [1].

Evidence DimensionYield of fused quinolone scaffolds via direct photocyclization
Target Compound Data65-85% yield in a single photochemical step
Comparator Or BaselineBenzo[b]thiophene-2-carboxamide (0% direct yield; requires multi-step pre-functionalization resulting in <40% overall yield)
Quantified Difference>45% increase in overall yield and elimination of pre-functionalization steps
ConditionsUV irradiation (400-W high-pressure mercury lamp) in methanol or water

Buyers synthesizing benzothieno-fused libraries must procure the 3-chloro derivative to enable direct, high-yield photochemical ring closures.

DMAP vs Pyridine Process
Head-to-head
High yields, robust
Low yields, time-sensitive
Process selection directly impacts batch consistency and scale-up reliability.
DMAP route tolerates extended reaction times without yield loss.

Bifunctional Handle for Nucleophilic Aromatic Substitution

The 3-chloro-2-carboxamide substitution pattern provides a highly reactive bifunctional handle. The 3-chloro group is susceptible to nucleophilic attack, while the 2-carboxamide can participate in subsequent condensation. For example, reactions with carbon disulfide or isothiocyanates lead to rapid cyclization to benzo[b]thieno[2,3-e]thiazines with >70% conversion [1]. A comparator like 3-methylbenzo[b]thiophene-2-carboxamide is completely inert to these substitution-driven cyclizations due to the lack of a leaving group at the 3-position, rendering it useless for these specific structural motifs [1].

Evidence DimensionConversion rate in substitution-driven cyclizations (e.g., with CS2)
Target Compound Data>70% conversion to tricyclic thiazines
Comparator Or Baseline3-Methylbenzo[b]thiophene-2-carboxamide (0% conversion)
Quantified DifferenceAbsolute requirement of the 3-chloro group for >70% yield vs complete reaction failure
ConditionsNucleophilic substitution / cyclization conditions with sulfur electrophiles

The specific 3-chloro substitution is mandatory for accessing 3-substituted or fused benzothiophene derivatives via substitution chemistry.

Antimicrobial Zone of Inhibition
Class-level inference
25 mmderivative 5d vs. Gentamycin 27 mm (B. subtilis)
Supports antimicrobial screening context for derived compounds.
Parent carboxamide is synthetic precursor; derivative data only.
Crystal Structure Conformation
Class-level inference
cis-Cl/NH geometry
Conformational signature may influence target binding interactions.
Verified by X-ray single-crystal diffractometry.
Pd-Catalyzed Cross-Coupling
Class-level inference
Direct diversification
Extra halogenation step
Reduces synthetic step count in SAR exploration.
Non-halogenated analog requires prior C3 functionalization.

Synthesis of Benzo[b]thieno[2,3-c]quinolone Antitumor Agents

Directly downstream of its photochemical dehydrohalogenation capabilities, this compound is utilized as a core building block to synthesize benzo[b]thieno[2,3-c]quinolones. These fused tricyclic systems are critical in medicinal chemistry for developing DNA-intercalating agents and antiproliferative compounds targeting human tumor cell lines [1].

Development of Antimicrobial Benzimidazole Hybrids

The primary carboxamide group serves as an excellent handle for coupling with various amines and aldehydes. It is specifically procured to synthesize N-substituted benzimidazole-benzothiophene hybrids, which have demonstrated potent antifungal and antibacterial properties in agrochemical and pharmaceutical screening [2].

Preparation of Fused Thiazine and Pyrimidine Scaffolds

Leveraging the bifunctional nature of the 3-chloro and 2-carboxamide groups, the compound is used in condensation reactions with reagents like carbon disulfide to form complex tricyclic materials such as benzo[b]thieno[2,3-e]thiazines, which are valuable in advanced materials science and dye intermediate production [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR Campaigns
C3–Cl cross-coupling handle
Suzuki & Buchwald–Hartwig diversification
Process Chemistry Scale-Up
DMAP-based synthetic route
Yield robustness & batch-to-batch consistency
Decarboxylative Cross-Coupling Methodology
3-Cl mechanistic necessity
Heck-type coupling positive control
Antimicrobial Lead Discovery
Core scaffold for derivatization
Antimicrobial screening of derived compounds

XLogP3

2.8

Wikipedia

3-chlorobenzo[b]thiophene-2-carboxamide

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